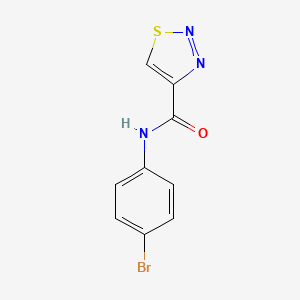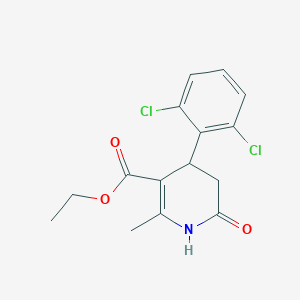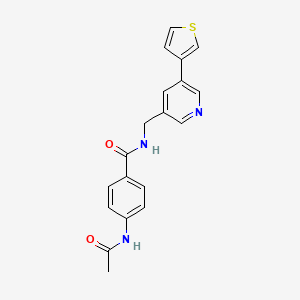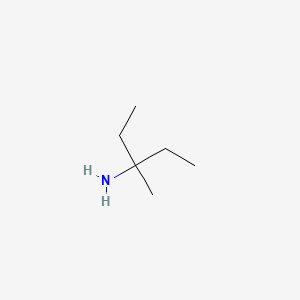
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-bromoaniline with thiadiazole-4-carboxylic acid or its derivatives. One common method involves the condensation of 4-bromoaniline with thiadiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium phosphate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, biaryl compounds, and oxidized or reduced forms of the original compound .
科学的研究の応用
Medicinal Chemistry: The compound exhibits significant antimicrobial and anticancer activities, making it a potential candidate for drug development.
Agriculture: Thiadiazole derivatives, including this compound, have been investigated for their herbicidal and fungicidal properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and proteins involved in cell growth and proliferation. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring interacts with the active sites of target enzymes .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound shares the bromophenyl group and exhibits similar antimicrobial and anticancer activities.
N-(4-bromophenyl)furan-2-carboxamide:
Uniqueness
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the thiadiazole ring enhances the compound’s stability and reactivity, making it a versatile candidate for various applications .
特性
IUPAC Name |
N-(4-bromophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZXFGNVZCTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2659031.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
![N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2659044.png)

![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)


![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
